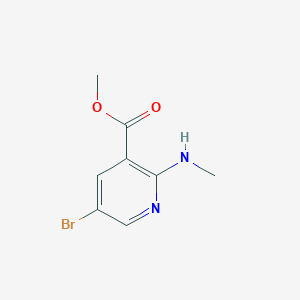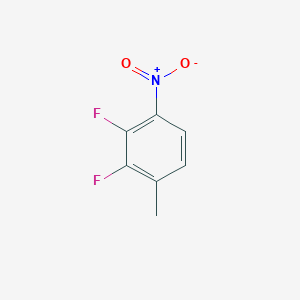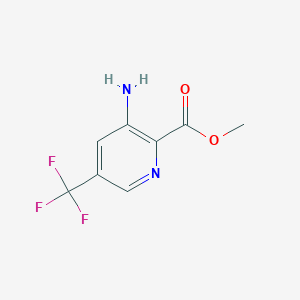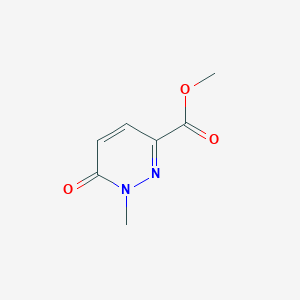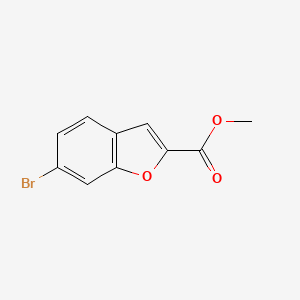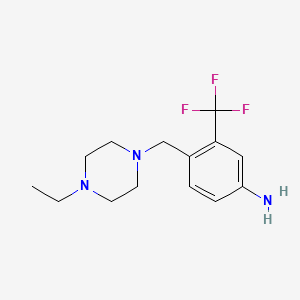
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known as 4-EPMTA, is an organofluorine compound with a wide range of applications in the scientific research field. It is a colorless to yellow-brown liquid with a low melting point and a boiling point of 140-141°C. 4-EPMTA has been used as a building block for the synthesis of a variety of compounds and as an intermediate in the synthesis of pharmaceuticals. It has also been employed as a reagent in chemical reactions, such as the Grignard reaction and the Suzuki coupling reaction.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group in this compound is significant in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of potential drug candidates. The presence of the ethylpiperazinyl moiety can contribute to central nervous system (CNS) activity, making this compound a valuable scaffold for developing CNS-active drugs .
Agrochemical Formulation
In agrochemistry, the trifluoromethyl group is known for its insecticidal and fungicidal properties. This compound could be explored for its potential use in creating new agrochemical agents that offer high efficacy at low usage rates, reducing environmental impact .
Molecular Docking Studies
Molecular docking studies can be performed with this compound to predict its binding affinities to various biological targets. This is particularly useful in drug discovery for identifying potential lead compounds with high specificity and potency .
Non-Covalent Interaction Analysis
The compound’s ability to engage in non-covalent interactions makes it a subject of interest in studying molecular recognition processes, which are fundamental in biological systems and can be applied to the design of new therapeutic agents .
Solvent Effects on Molecular Structure
Research into how different solvents affect the molecular structure of this compound can provide insights into its reactivity and stability. This information is crucial for optimizing conditions in chemical reactions and pharmaceutical formulations .
Topological Analysis
Topological analysis of the electron density within this compound can reveal information about its chemical reactivity and bonding characteristics. This is valuable for predicting its behavior in various chemical environments and for designing molecules with desired properties .
Non-Linear Optical (NLO) Properties
The compound’s NLO properties can be investigated to assess its potential application in the development of new materials for optical data storage and processing. Solvent interactions that affect the NLO properties can also be studied to enhance these applications .
Eigenschaften
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


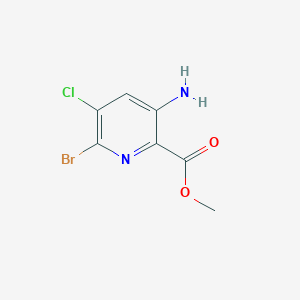
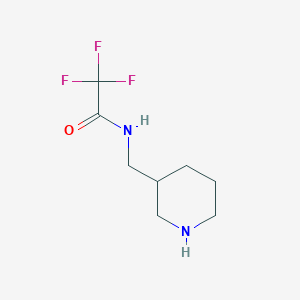
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
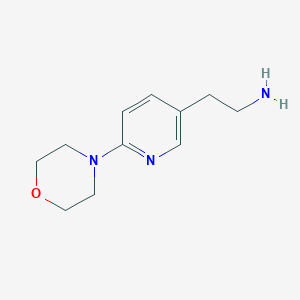
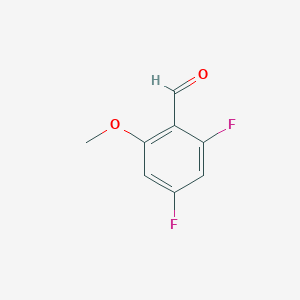
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)
